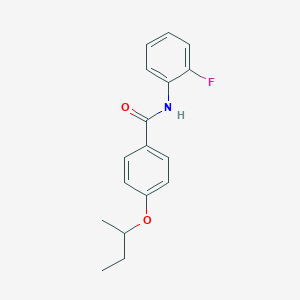

4-sec-butoxy-N-(2-fluorophenyl)benzamide

Description

4-sec-Butoxy-N-(2-fluorophenyl)benzamide is a benzamide derivative featuring a sec-butoxy group at the 4-position of the benzamide ring and a 2-fluorophenyl substituent on the amide nitrogen. This compound has garnered attention in pharmacological research, particularly as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5), a Class C G protein-coupled receptor (GPCR) implicated in neurological disorders .

Properties

Molecular Formula |

C17H18FNO2 |

|---|---|

Molecular Weight |

287.33 g/mol |

IUPAC Name |

4-butan-2-yloxy-N-(2-fluorophenyl)benzamide |

InChI |

InChI=1S/C17H18FNO2/c1-3-12(2)21-14-10-8-13(9-11-14)17(20)19-16-7-5-4-6-15(16)18/h4-12H,3H2,1-2H3,(H,19,20) |

InChI Key |

FCSNJXRQFVAJJQ-UHFFFAOYSA-N |

SMILES |

CCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F |

Canonical SMILES |

CCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The pharmacological and physicochemical properties of 4-sec-butoxy-N-(2-fluorophenyl)benzamide are best understood through comparisons with analogs differing in substituent groups on the benzamide or phenyl rings. Key findings are summarized below:

Substituent Variations on the Benzamide Ring

Key Insights :

- The sec-butoxy group enhances receptor selectivity due to its steric bulk, reducing off-target interactions compared to smaller alkoxy chains (e.g., butoxy) .

- Alkoxy substituents (e.g., butoxy, sec-butoxy) are critical for mGlu5 modulation, while non-alkoxy groups (e.g., fluoro) shift applications to material science or alternate biological targets .

Substituent Variations on the Phenyl Ring

Key Insights :

- Mono-fluoro substitution at the 2-position of the phenyl ring is optimal for mGlu5 PAM activity, while additional fluorines (e.g., 2,4- or 2,6-difluoro) alter modulator function or induce NAL activity .

- Fluorine positioning impacts electronic effects and hydrogen bonding, which may influence blood-brain barrier permeability .

Physicochemical and Structural Comparisons

- Crystallography: 4-fluoro-N-(2-fluorophenyl)benzamide () crystallizes in noncentric space groups due to cooperative N-H···O and C-H···F interactions, whereas 4-sec-butoxy derivatives likely exhibit different packing motifs due to the bulky alkoxy group.

- Hydrogen Bonding : Intramolecular C-F···H-N interactions in 2-fluoro-N-(2-fluorophenyl)benzamide stabilize specific conformations, a feature absent in sec-butoxy analogs .

Research Findings and Implications

- Pharmacological SAR : The transition from PAM to NAL activity in di-fluoro analogs (e.g., VU0365396) underscores the delicate balance between substituent bulk and receptor interaction .

- Synthetic Challenges : The sec-butoxy group may complicate synthesis compared to linear alkoxy chains, requiring optimized reaction conditions to avoid byproducts .

- Therapeutic Potential: The unique non-MPEP binding mode of this compound offers promise for treating CNS disorders with reduced side-effect profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.